molecular formula C6H10BrFO2 B14550888 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane CAS No. 61729-02-0

5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane

Cat. No.: B14550888
CAS No.: 61729-02-0
M. Wt: 213.04 g/mol
InChI Key: VXUVHTAVEOUJOB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane is an organic compound that features both bromomethyl and fluoromethyl functional groups attached to a 1,3-dioxane ring. Compounds with such functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane typically involves the following steps:

    Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a diol with a carbonyl compound.

    Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Introduction of the fluoromethyl group: This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Elimination Reactions: The bromomethyl group can also participate in elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound might be explored for its potential biological activity, including its use as a precursor for the synthesis of pharmaceuticals or as a probe in biochemical studies.

Industry

In the industrial context, the compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The bromomethyl and fluoromethyl groups could play a role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-5-(fluoromethyl)-1,3-dioxane
  • 5-(Bromomethyl)-5-(methyl)-1,3-dioxane
  • 5-(Bromomethyl)-5-(hydroxymethyl)-1,3-dioxane

Uniqueness

The presence of both bromomethyl and fluoromethyl groups in 5-(Bromomethyl)-5-(fluoromethyl)-1,3-dioxane makes it unique compared to similar compounds. These functional groups can impart distinct reactivity and biological activity, making the compound valuable for various applications.

Properties

CAS No.

61729-02-0

Molecular Formula

C6H10BrFO2

Molecular Weight

213.04 g/mol

IUPAC Name

5-(bromomethyl)-5-(fluoromethyl)-1,3-dioxane

InChI

InChI=1S/C6H10BrFO2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2

InChI Key

VXUVHTAVEOUJOB-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)(CF)CBr

Origin of Product

United States

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